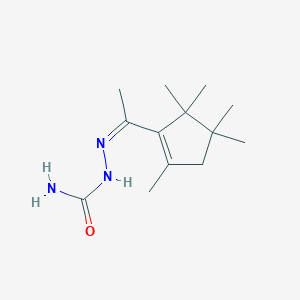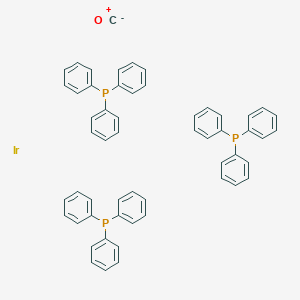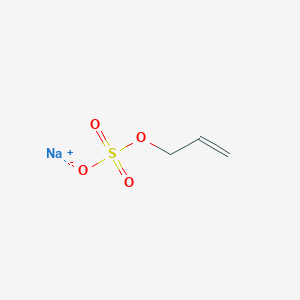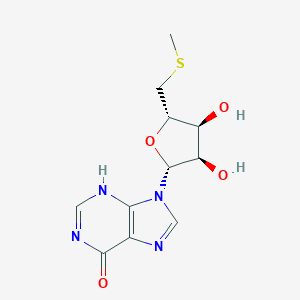
6-Chloro-2-ethyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-ethyl-1,3-benzothiazole is a chemical compound that belongs to the benzothiazole family. It is a heterocyclic compound that contains a sulfur atom and a nitrogen atom in its ring structure. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-ethyl-1,3-benzothiazole is not fully understood. However, it is believed to exhibit its antimicrobial properties by inhibiting the growth of bacterial and fungal cells. It has also been found to induce apoptosis in cancer cells, which leads to their death.
Biochemical and Physiological Effects:
6-Chloro-2-ethyl-1,3-benzothiazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It has also been found to induce oxidative stress in cells, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Chloro-2-ethyl-1,3-benzothiazole in lab experiments is its potential as a starting material for the synthesis of various organic compounds. It is also relatively easy to synthesize. However, one of the limitations is its potential toxicity, which can pose a risk to researchers.
Zukünftige Richtungen
There are several future directions for the study of 6-Chloro-2-ethyl-1,3-benzothiazole. One direction is to explore its potential as an anti-inflammatory agent. Another direction is to study its potential as an anticancer agent. Additionally, further research can be conducted to better understand its mechanism of action and potential applications in material science.
In conclusion, 6-Chloro-2-ethyl-1,3-benzothiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and mechanisms of action.
Synthesemethoden
The synthesis of 6-Chloro-2-ethyl-1,3-benzothiazole can be achieved through various methods. One of the most common methods is the reaction between 2-ethylbenzenamine and carbon disulfide in the presence of sodium hydroxide and chloroform. The reaction yields 6-Chloro-2-ethyl-1,3-benzothiazole as the final product. Another method involves the reaction between 2-ethylthioaniline and sulfur in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-ethyl-1,3-benzothiazole has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential as an anti-inflammatory agent. In the field of material science, 6-Chloro-2-ethyl-1,3-benzothiazole has been used as a starting material for the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
17142-83-5 |
|---|---|
Produktname |
6-Chloro-2-ethyl-1,3-benzothiazole |
Molekularformel |
C9H8ClNS |
Molekulargewicht |
197.69 g/mol |
IUPAC-Name |
6-chloro-2-ethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2H2,1H3 |
InChI-Schlüssel |
JVCOJGPZLXNDBU-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(S1)C=C(C=C2)Cl |
Kanonische SMILES |
CCC1=NC2=C(S1)C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![4-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B100377.png)